

A Technical Guide to the Spectroscopic Profile of 4-Phenoxyphenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Phenoxyphenylacetic acid**

Cat. No.: **B134063**

[Get Quote](#)

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **4-phenoxyphenylacetic acid**, a molecule of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of a complete, publicly available dataset for **4-phenoxyphenylacetic acid**, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive analysis.

Introduction

4-Phenoxyphenylacetic acid ($C_{14}H_{12}O_3$, Molar Mass: 228.24 g/mol) is a carboxylic acid derivative featuring a phenyl group linked to a phenylacetic acid moiety through an ether linkage.^[1] This structural arrangement confers a unique combination of rigidity and flexibility, making it a valuable building block in the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide will delve into the expected spectroscopic signatures of **4-phenoxyphenylacetic acid**, providing a foundational understanding for its analysis.

Molecular Structure and Spectroscopic Overview

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of **4-phenoxyphenylacetic acid**.

Caption: Molecular structure of **4-phenoxyphenylacetic acid**.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **4-phenoxyphenylacetic acid** is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid group. Based on the analysis of similar compounds, the following chemical shifts (δ) are predicted in a deuterated chloroform (CDCl_3) solvent.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	~11-12	Singlet (broad)	1H
Aromatic Protons (H_2' , H_6')	~7.30-7.40	Multiplet	2H
Aromatic Protons (H_3' , H_5')	~7.10-7.20	Multiplet	2H
Aromatic Protons (H_4')	~7.00-7.10	Multiplet	1H
Aromatic Protons (H_2 , H_6)	~7.25-7.35	Doublet	2H
Aromatic Protons (H_3 , H_5)	~6.90-7.00	Doublet	2H
Methylene Protons (- CH_2-)	~3.60	Singlet	2H

Causality Behind Predicted Shifts:

- **Carboxylic Acid Proton:** The acidic proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a high chemical shift.
- **Aromatic Protons:** The protons on the two phenyl rings will reside in the aromatic region (δ 6.5-8.0 ppm). The protons on the phenyl ring attached to the ether oxygen (H_3 , H_5) are expected to be slightly upfield due to the electron-donating effect of the ether linkage. The protons on the terminal phenyl ring will exhibit a more standard pattern for a monosubstituted benzene ring.
- **Methylene Protons:** The methylene protons adjacent to the carboxylic acid and the phenyl ring are expected to appear as a singlet around 3.60 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

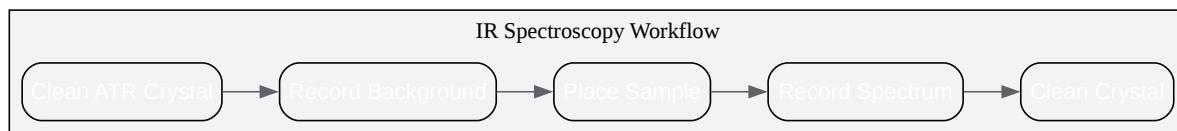
Carbon Assignment	Predicted Chemical Shift (ppm)
Carboxylic Carbon (-COOH)	~175-178
C _{1'}	~157
C ₄	~155
C _{2'} , C _{6'}	~130
C _{3'} , C _{5'}	~124
C _{4'}	~120
C ₁ , C ₃ , C ₅	~118-120
C ₂ , C ₆	~130
Methylene Carbon (-CH ₂ -)	~40

Causality Behind Predicted Shifts:

- **Carbonyl Carbon:** The carbon of the carboxylic acid group is the most deshielded, appearing at the lowest field.

- Aromatic Carbons: The aromatic carbons will appear in the range of δ 110-160 ppm. The carbons directly attached to the oxygen atom (C₄ and C_{1'}) will be the most deshielded among the aromatic carbons.
- Methylene Carbon: The aliphatic methylene carbon will be the most shielded, appearing at the highest field.

II. Infrared (IR) Spectroscopy


IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-phenoxyphenylacetic acid** is expected to show the following characteristic absorption bands.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (Carboxylic Acid)	2500-3300	Broad, Strong
C-H Stretch (Aromatic)	3000-3100	Medium
C-H Stretch (Aliphatic)	2850-2960	Medium
C=O Stretch (Carboxylic Acid)	1700-1725	Strong
C=C Stretch (Aromatic)	1450-1600	Medium-Strong
C-O Stretch (Ether)	1230-1270 (asymmetric)	Strong
C-O Stretch (Carboxylic Acid)	1210-1320	Strong
O-H Bend (Carboxylic Acid)	910-950	Broad, Medium

Experimental Protocol for ATR-FTIR:

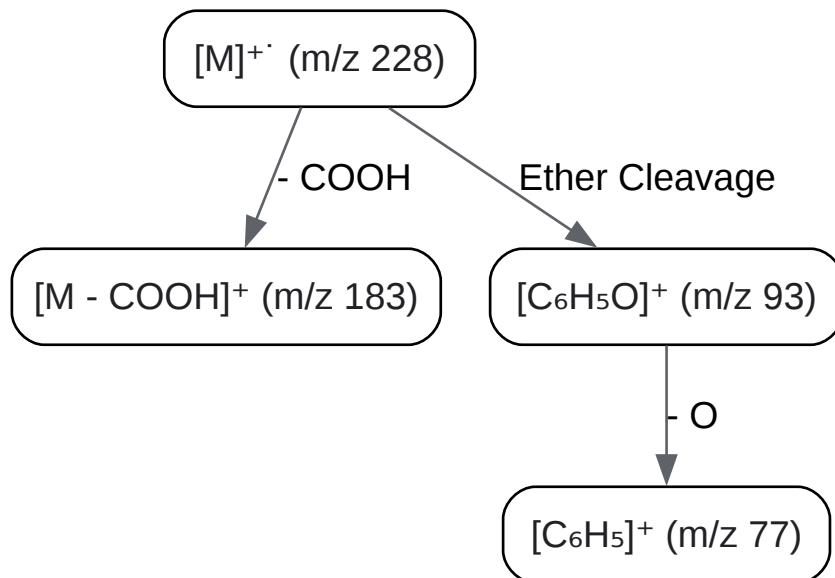
- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory.

- Place a small amount of the solid **4-phenoxyphenylacetic acid** sample onto the ATR crystal, ensuring good contact.
- Record the sample spectrum.
- Clean the ATR crystal thoroughly after the measurement.

[Click to download full resolution via product page](#)

Caption: Workflow for acquiring an ATR-FTIR spectrum.

III. Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-phenoxyphenylacetic acid**, electron ionization (EI) would likely lead to the following key fragments.

m/z	Predicted Fragment	Structure of Fragment
228	$[M]^+$	$[C_{14}H_{12}O_3]^+$
183	$[M - COOH]^+$	$[C_{13}H_{11}O]^+$
93	$[C_6H_5O]^+$	Phenoxy radical cation
77	$[C_6H_5]^+$	Phenyl cation
45	$[COOH]^+$	Carboxyl radical cation

Fragmentation Pathway:

The molecular ion ($[M]^+$) at m/z 228 would be the parent peak. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (mass 45), leading to a significant

peak at m/z 183. Cleavage of the ether bond can lead to the formation of a phenoxy radical cation at m/z 93 and a phenyl cation at m/z 77.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Phenoxyphenylacetic acid | C₁₄H₁₂O₃ | CID 239077 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 4-Phenoxyphenylacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b134063#4-phenoxyphenylacetic-acid-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com